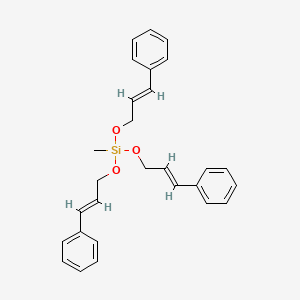

Methyltris((3-phenylallyl)oxy)silane

Description

Structure

3D Structure

Properties

CAS No. |

83817-70-3 |

|---|---|

Molecular Formula |

C28H30O3Si |

Molecular Weight |

442.6 g/mol |

IUPAC Name |

methyl-tris[(E)-3-phenylprop-2-enoxy]silane |

InChI |

InChI=1S/C28H30O3Si/c1-32(29-23-11-20-26-14-5-2-6-15-26,30-24-12-21-27-16-7-3-8-17-27)31-25-13-22-28-18-9-4-10-19-28/h2-22H,23-25H2,1H3/b20-11+,21-12+,22-13+ |

InChI Key |

UDVUCLJLVPBUMZ-YUXOBOFSSA-N |

Isomeric SMILES |

C[Si](OC/C=C/C1=CC=CC=C1)(OC/C=C/C2=CC=CC=C2)OC/C=C/C3=CC=CC=C3 |

Canonical SMILES |

C[Si](OCC=CC1=CC=CC=C1)(OCC=CC2=CC=CC=C2)OCC=CC3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Methyltris 3 Phenylallyl Oxy Silane

Established Synthetic Methodologies for Organosilanes

The synthesis of organosilanes, a broad class of compounds that includes Methyltris((3-phenylallyl)oxy)silane, is well-established in organometallic chemistry. mdpi.com These methods are crucial for creating the silicon-oxygen-carbon linkages that characterize this molecule.

A primary and widely utilized method for synthesizing alkoxysilanes is the alcoholysis of chlorosilanes . wikipedia.org This reaction involves the nucleophilic substitution of chloride ions on a silicon atom by the oxygen of an alcohol. For a compound like this compound, the synthesis would theoretically proceed by reacting methyltrichlorosilane (B1216827) with three equivalents of 3-phenylallyl alcohol (also known as cinnamyl alcohol). The reaction releases hydrogen chloride as a byproduct, which typically requires a base to be present in the reaction mixture to act as a scavenger.

General Reaction Scheme: CH₃SiCl₃ + 3 (C₆H₅CH=CHCH₂OH) → CH₃Si(OCH₂CH=CHC₆H₅)₃ + 3 HCl wikipedia.org

The reactivity of the Si-Cl bond is high, making this a versatile route to a wide array of alkoxysilanes. wikipedia.org The specific conditions, such as solvent, temperature, and the choice of base (e.g., a tertiary amine like triethylamine), are critical in controlling the reaction rate and minimizing side reactions.

Another significant methodology in organosilane synthesis is hydrosilylation . This process involves the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. mdpi.com While not a direct route to this compound itself, it is a fundamental technique for creating a vast range of functionalized organosilane precursors that can be considered analogs. mdpi.com

Furthermore, sol-gel chemistry provides a pathway not for the initial synthesis of the monomer, but for its polymerization into larger structures. osti.govmdpi.com This process involves the hydrolysis and condensation of alkoxysilane precursors, like this compound, to form a three-dimensional network of silicon-oxygen-silicon (siloxane) bonds. osti.govmdpi.com The kinetics of these reactions are highly dependent on factors such as pH, water-to-silane ratio, and the nature of the organic substituent. mdpi.com

Targeted Synthesis Strategies for this compound Analogs

The synthesis of analogs of this compound allows for the fine-tuning of material properties by altering the organic groups attached to the silicon core. These strategies often build upon the established methodologies mentioned previously, but with a focus on incorporating specific functionalities.

One approach involves the use of different substituted allyl alcohols in the alcoholysis of methyltrichlorosilane. By varying the structure of the phenylallyl alcohol, for instance by adding substituents to the phenyl ring, a library of analogous silanes can be created. This allows for systematic studies of how electronic and steric effects of the organic moiety influence the properties of the resulting materials.

Nickel-catalyzed cross-electrophile coupling reactions represent another advanced strategy for synthesizing organosilane analogs. nih.gov This method allows for the formation of carbon-silicon bonds under mild conditions and with high functional group tolerance. nih.gov For example, a primary alcohol can be activated and then coupled with a chlorosilane in a one-pot sequential reaction. nih.gov This could be adapted to create silanes with various organic functionalities, which could then be further modified to create analogs of the target compound.

The synthesis of vinyl-functionalized siloxanes is also a relevant area for creating analogs. These compounds can serve as precursors to materials with tailored properties. For example, a vinyl-functionalized Janus ring siloxane has been synthesized and subsequently modified to introduce various functional groups, demonstrating the potential for creating complex, multi-functional silane (B1218182) architectures. mdpi.com

Below is a table summarizing various synthetic approaches for organofunctional silanes, which can be considered for the synthesis of this compound and its analogs.

Table 1: Synthetic Strategies for Organofunctional Silanes

| Methodology | Precursors | Key Features | Potential Application for Analogs |

|---|---|---|---|

| Alcoholysis of Chlorosilanes | Methyltrichlorosilane, Substituted Allyl Alcohols | Direct, high-yield route to alkoxysilanes. | Synthesis of analogs with modified phenylallyl groups. |

| Hydrosilylation | Hydrosilanes, Alkenes/Alkynes | Forms Si-C bonds, versatile for functionalization. | Creation of precursors with different organic linkers. |

| Nickel-Catalyzed Cross-Coupling | Alcohols, Chlorosilanes | Mild conditions, high functional group tolerance. | Synthesis of a diverse range of functionalized silane analogs. |

| Aza-Michael Addition | Aminopropyl-alkoxysilanes, Acrylates | Efficient for creating amine-functionalized silanes. nih.gov | Introduction of nitrogen-containing functionalities. |

Precursor Roles in the Formation of Advanced Silicon-Containing Architectures

This compound and its analogs are valuable precursors for a variety of advanced materials due to the dual functionality imparted by the hydrolyzable alkoxy groups and the reactive organic side chains.

Cross-linking Agents in Polymers: Organofunctional silanes are widely used as cross-linking agents for various polymers, particularly silicone elastomers. tandfonline.comtandfonline.comresearchgate.netsinosil.comcfmats.com The alkoxy groups on the silicon atom can undergo hydrolysis and condensation reactions, often initiated by atmospheric moisture, to form a durable three-dimensional siloxane (Si-O-Si) network. tandfonline.comsinosil.com This cross-linking process transforms linear polymer chains into a stable, networked structure, significantly enhancing mechanical properties, thermal stability, and chemical resistance. mdpi.com The phenylallyl groups in this compound can also participate in polymerization reactions, potentially through the double bond, offering a dual-curing mechanism. The nature of the organic group (R in R-Si(OR')₃) has a significant impact on the curing kinetics and the final properties of the elastomer. tandfonline.comtandfonline.comresearchgate.net

Formation of Hybrid Organic-Inorganic Materials: The sol-gel process is a key technique for creating hybrid organic-inorganic materials from organosilane precursors. mdpi.comrsc.orgresearchgate.netnasa.gov By co-condensing an organofunctional silane like this compound with a tetra-functional silane such as tetraethoxysilane (TEOS), it is possible to create a silica (B1680970) network that is covalently functionalized with the organic groups of the precursor. rsc.orgresearchgate.net The resulting materials combine the desirable properties of both the inorganic silica (e.g., rigidity, thermal stability) and the organic component (e.g., flexibility, specific reactivity). The phenyl groups in the target molecule can impart hydrophobicity and modify the refractive index of the final hybrid material.

Surface Modification: Organosilanes are also employed to modify the surfaces of inorganic materials like glass, metals, and fillers. The silane can form a covalent bond with the surface through its alkoxy groups, while the organic functional group extends away from the surface, altering its chemical and physical properties. This is crucial for improving adhesion between inorganic fillers and organic polymer matrices in composite materials.

The following table outlines the potential roles of this compound as a precursor.

Table 2: Precursor Applications of this compound

| Application Area | Mechanism | Resulting Material/Effect | Key Features of Precursor |

|---|---|---|---|

| Polymer Cross-linking | Hydrolysis and condensation of alkoxy groups. | Formation of a 3D siloxane network in a polymer matrix. | Tri-functional alkoxy groups for high cross-link density. |

| Hybrid Materials | Sol-gel co-condensation with other silane precursors. | Covalently linked organic-inorganic hybrid network. | Phenylallyl groups provide organic character (e.g., hydrophobicity). |

| Surface Modification | Covalent bonding to inorganic surfaces via alkoxy groups. | Altered surface energy, improved adhesion. | Organic functionality tailored for interaction with polymer matrices. |

Mechanistic Studies of Reactions Involving Methyltris 3 Phenylallyl Oxy Silane

Exploration of Silicon-Mediated Reaction Dynamics

The reaction dynamics of organosilanes are significantly influenced by the central silicon atom. In compounds like Methyltris((3-phenylallyl)oxy)silane, the silicon atom is bonded to a methyl group and three allyloxy moieties. The dynamics of reactions involving this molecule are largely dictated by the nature of the silicon-oxygen and silicon-carbon bonds.

A key principle in the reactivity of unsaturated silanes is the "beta-silicon effect," where the silicon atom stabilizes the development of positive charge on a carbon atom two bonds away (the β-position). wikipedia.orgresearchgate.net In the case of an allylsilane, electrophilic attack on the double bond's terminal carbon (the γ-position relative to silicon) leads to a carbocation at the β-position, which is stabilized by hyperconjugation with the carbon-silicon bond. wikipedia.org This stabilization facilitates the cleavage of the Si-C bond. wikipedia.org Although this compound is an allyloxysilane, not a true allylsilane (the allyl group is connected via oxygen, not directly to silicon), the electronic influence of the silyl (B83357) group is transmitted through the oxygen atom, albeit with different characteristics than a direct Si-C bond. The electron-donating or withdrawing nature of the substituents on the silicon atom plays a crucial role in modulating the reactivity of the molecule. researchgate.net

Radical and Electrophilic Substitution Mechanisms in Organosilane Systems

Organosilane systems, particularly those with unsaturation like allylsilanes, are susceptible to both electrophilic and radical substitution reactions.

Electrophilic Substitution: The electrophilic substitution of allylsilanes is a well-established reaction class where an electrophile attacks the electron-rich double bond. wikipedia.orgscispace.com The reaction typically proceeds with the attack of the electrophile on the γ-carbon of the allyl system. This leads to the formation of a new carbon-electrophile bond and the elimination of the silyl group, effectively resulting in an allylic substitution. wikipedia.org The reaction is highly regioselective due to the stabilizing β-silicon effect on the intermediate carbocation. wikipedia.orgmcgill.ca While this compound has an Si-O-C linkage, the phenylallyl group's double bond remains a potential site for electrophilic attack, though the mechanism would differ from a direct allylsilane cleavage. Lewis basic salts can also promote the coupling of organosilanes with various aromatic electrophiles. nih.gov

Radical Substitution: Radical reactions in organosilanes can be initiated by various means, including photoredox catalysis. researchgate.net These processes can involve radical addition to the double bonds of the allyl groups. For instance, radical group transfer reactions have been developed for vinyl and alkynyl silanes, where radical precursors like alkyl iodides add across the π-system. researchgate.net Such mechanisms could potentially be applied to the phenylallyl groups of this compound, leading to functionalization of the olefinic bond.

Hydrolysis and Condensation Reactions of Alkoxysilanes

The silicon-oxygen bonds in alkoxysilanes like this compound are susceptible to hydrolysis, a reaction that forms the basis of sol-gel processes. bohrium.com This is followed by condensation reactions, leading to the formation of polysiloxane networks.

Hydrolysis: This is the first step, where the alkoxide groups (in this case, (3-phenylallyl)oxy groups) are replaced by hydroxyl groups (silanols). nih.gov The reaction involves the nucleophilic attack of water on the silicon atom. nih.gov This process can be catalyzed by either acids or bases. bohrium.comunm.edu

Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the oxygen atom in the alkoxy group, making it a better leaving group (an alcohol). This is followed by the attack of water on the silicon atom. unm.edu

Base-Catalyzed Mechanism: A hydroxide (B78521) ion or a deprotonated silanol (B1196071) group directly attacks the silicon atom via an SN2-type mechanism, leading to a pentacoordinate silicon intermediate or transition state. nih.govunm.edu

Condensation: The newly formed silanol groups (Si-OH) are reactive and can condense with other silanol or alkoxy groups to form stable siloxane bridges (Si-O-Si), eliminating a molecule of water or alcohol. nih.gov

Water-producing condensation: ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O nih.gov

Alcohol-producing condensation: ≡Si-OR + HO-Si≡ → ≡Si-O-Si≡ + R-OH nih.gov

The rates of these reactions are influenced by several factors, as detailed in the table below.

| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate | Rationale |

| pH | Fastest at low and high pH, slowest near neutral pH. bohrium.com | Generally increases with increasing pH away from the isoelectric point. unm.edu | Acid catalysis protonates the alkoxy group; base catalysis provides a strong nucleophile (OH⁻). unm.edu |

| Steric Hindrance | Decreases with increasing size of the alkyl/allyl group. bohrium.com | Decreases with increasing steric bulk around the silicon atom. nih.gov | Larger groups physically block the approach of the nucleophile (water or another silanol). nih.govbohrium.com |

| Water Concentration | Generally increases with higher water-to-silane ratios. unm.edu | Can be complex; high water content can favor hydrolysis over condensation. bohrium.comunm.edu | Water is a reactant in hydrolysis; its excess can shift the equilibrium. bohrium.com |

| Solvent | The nature and polarity of the solvent can influence reaction rates. bohrium.com | Solvent properties affect the stability of intermediates and transition states. bohrium.com | Solvents can mediate reactant concentrations and catalyst activity. |

Olefin Reactivity and Metathesis in Allyl-Substituted Silanes

The three 3-phenylallyl groups in this compound contain carbon-carbon double bonds, making them active participants in olefin metathesis reactions. wikipedia.org Olefin metathesis is a powerful organic reaction that redistributes fragments of alkenes by breaking and forming C=C double bonds, typically in the presence of a metal carbene catalyst. wikipedia.org

For allyl-substituted silanes, cross-metathesis (CM) with other olefins is a common transformation. researchgate.net This reaction allows for the synthesis of new, unsaturated organosilicon compounds. Ruthenium-based catalysts, such as Grubbs catalysts (first and second generation) and Hoveyda-Grubbs catalysts, are highly effective for these reactions. researchgate.netacs.org

The general mechanism, known as the Chauvin mechanism, involves the [2+2] cycloaddition of the olefin's double bond with the metal alkylidene catalyst to form a metallacyclobutane intermediate. wikipedia.org This intermediate can then undergo a retro-[2+2] cycloaddition to yield a new olefin and a new metal alkylidene, thus propagating the catalytic cycle. wikipedia.org The reactivity in the cross-metathesis of vinylsilanes has been shown to be dependent on the electronic effects of the substituents on the silicon atom. researchgate.netacs.org While the phenylallyl groups in the title compound are linked via oxygen, the terminal double bond is expected to be reactive in metathesis, potentially allowing for the synthesis of a variety of functionalized silanes. google.com

| Catalyst Type | Description | General Application in Olefin Metathesis |

| Grubbs' First Generation | A ruthenium-benzylidene complex stabilized by two phosphine (B1218219) ligands, e.g., [Cl₂(PCy₃)₂Ru=CHPh]. acs.org | Effective for a range of metathesis reactions, including cross-metathesis of vinylsilanes with styrenes. researchgate.netacs.org |

| Grubbs' Second Generation | Similar to the first generation, but one phosphine is replaced by an N-heterocyclic carbene (NHC) ligand. | Generally more active and tolerant of a wider range of functional groups than the first-generation catalysts. researchgate.net |

| Hoveyda-Grubbs Catalysts | Ruthenium complexes featuring a chelating isopropoxybenzylidene ligand. | Exhibit enhanced stability and are often used for ring-closing metathesis and reactions requiring higher temperatures. researchgate.net |

| Schrock Catalysts | Molybdenum(VI) or tungsten(VI)-based complexes with alkoxide and imido ligands. wikipedia.org | Highly active catalysts, particularly useful for the metathesis of sterically hindered or less reactive olefins. wikipedia.org |

Advanced Materials Science Applications of Methyltris 3 Phenylallyl Oxy Silane

Interfacial Adhesion Enhancement in Organic-Inorganic Hybrid Composites

The primary function of Methyltris((3-phenylallyl)oxy)silane in hybrid composites is to act as a coupling agent or adhesion promoter, creating strong and durable bonds at the interface between dissimilar materials, such as an inorganic filler and an organic polymer matrix. specialchem.comresearchgate.net The effectiveness of this silane (B1218182) stems from its bifunctional nature.

The mechanism involves two key steps:

Reaction with the Inorganic Substrate: The alkoxysilane groups (-Si-O-R) hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). researchgate.netresearchgate.net These silanols then condense with hydroxyl groups present on the surface of inorganic materials like silica (B1680970), glass, or metal oxides, forming stable, covalent oxane bonds (e.g., Si-O-Si). researchgate.netwikipedia.org This process grafts the silane molecule onto the inorganic surface.

Interaction with the Organic Matrix: The 3-phenylallyl groups are organophilic and can physically entangle or, more importantly, chemically react with the polymer matrix. The allyl group's double bond can participate in polymerization reactions with resins like polyesters or acrylates, while the phenyl group enhances compatibility with aromatic polymers, such as polyimides or phenolic resins. researchgate.netmade-in-china.com

This dual reactivity bridges the gap between the hydrophilic inorganic surface and the hydrophobic organic polymer, reducing interfacial tension and improving stress transfer from the matrix to the reinforcement. researchgate.netscholaris.ca Research on similar phenylethynyl imide silanes in polyimide-silica hybrids has demonstrated the formation of a gradient hybrid interphase that significantly enhances bond strength and durability, even after exposure to high temperatures or a three-day water boil. nasa.govnasa.gov The presence of a phenyl functional group is particularly beneficial for composites that must withstand high temperatures. made-in-china.com

Table 1: Effect of Silane Coupling Agent on Composite Properties

| Composite System | Silane Coupling Agent | Observed Improvement | Reference |

| Polystyrene (PS)/Amorphous Polyamide (aPA) with MWCNTs | Reactive Polystyrene Maleic Anhydride (PSMA) | Conductivity increased by 3.5 orders of magnitude, indicating improved network formation. | scholaris.ca |

| Poly(phenylene ether) (PPE)/HDPE with MWCNTs | SEBS Triblock Copolymer | Conductivity increased by 4 orders of magnitude; mechanical properties enhanced by up to 38.8%. | scholaris.ca |

| Polyimide (PI) / nano-Al2O3 | Generic Silane Coupling Agent | Compressive strength increased by 26.5% with 30 wt.% modified Al2O3. | mdpi.com |

| Fumed Silica / Polymethylmethacrylate (PMMA) | Methacryloxypropyltrimethoxysilane (MPS) | Positive correlation between the amount of firmly adsorbed silane and the amount of PMMA attachment. | nih.gov |

Tailoring Surface Properties through Silane Functionalization Techniques

Silanization is the process of modifying a surface with silane compounds to alter its chemical and physical properties, such as wettability. wikipedia.org Applying this compound to a hydroxylated surface (e.g., glass, silica) transforms it from hydrophilic to hydrophobic due to the organophilic nature of the phenylallyl groups. wikipedia.org

The success of the silanization process is highly dependent on several reaction parameters. Studies on the surface modification of nanoparticles with various alkoxysilanes have shown that careful control of these factors is critical for achieving optimal functionalization. researchgate.netnih.gov Key parameters include the solvent system, reaction time, temperature, and silane concentration. nih.govajol.info For instance, research on modifying silica-coated magnetite nanoparticles found that the best results were achieved when using water as the solvent at room temperature for 5 hours, preceded by ultrasonication. researchgate.netnih.gov The effectiveness of the surface modification directly correlates with the density of functional groups grafted onto the surface. nih.gov

Table 2: Key Parameters in the Silanization Process

| Parameter | Influence on Silanization | Typical Conditions Explored | Reference |

| Solvent System | Affects silane solubility, hydrolysis rate, and dispersion of the substrate. | Water, ethanol, tetrahydrofuran (B95107) (THF), and their mixtures. | nih.gov |

| Reaction Time | Determines the extent of hydrolysis, condensation, and surface coverage. | Ranged from 1 to 24 hours. | nih.gov |

| Temperature | Influences the reaction kinetics of both hydrolysis and condensation. | Ranged from 18°C to 70°C. | nih.govajol.info |

| Silane Concentration | Impacts the density of surface grafting and the potential for multilayer formation. | Typically 0.2% to 2% (w/v). | nih.govajol.info |

| pH | Affects the rate of hydrolysis and condensation of the alkoxysilane groups. | Varied to find optimal grafting conditions. | ajol.info |

Catalytic and Co-catalytic Functionalities in Chemical Transformations

While this compound is not primarily used as a standalone catalyst, its chemistry is closely linked with catalytic processes. The reactions in which it participates, such as hydrolysis, condensation, and polymerization, are often accelerated by catalysts. numberanalytics.com

Furthermore, certain functional groups within silane chemistry can act as catalysts for the silanization reaction itself. Research has shown that amines can catalyze the reaction between silane coupling agents like bis(3-triethoxysilylpropyl)-tetrasulfide (TESPT) and silica surfaces. mdpi.com The proposed mechanism involves the amine being adsorbed onto the silica surface via hydrogen bonding, which then facilitates the primary silanization reaction. mdpi.com The presence of a catalyst can allow for milder reaction conditions and provide better control over the reaction rate during cross-linking processes. numberanalytics.com Therefore, the reactivity of this compound can be significantly influenced and controlled through the use of external acid, base, or organometallic catalysts.

Polymerization and Crosslinking Chemistry for Enhanced Material Performance

The structure of this compound allows it to participate in both polymerization and crosslinking, which are key processes for creating robust, high-performance materials. numberanalytics.comresearchgate.net

Crosslinking via Siloxane Bonds: The three alkoxyl groups on the silicon atom can undergo hydrolysis and condensation reactions. This process forms a three-dimensional siloxane network (Si-O-Si), which significantly enhances the thermal stability and mechanical properties of the material. researchgate.netontosight.ai This cross-linking technique can improve physical and chemical stability, restrict polymer chain movement, and increase resistance to high temperatures and creep. researchgate.net

Polymerization via Allyl Groups: The allyl functional groups (-CH₂-CH=CH₂) provide a site for organic polymerization. These double bonds can react via mechanisms like free-radical polymerization, allowing the silane to copolymerize with other monomers (e.g., acrylates, styrenes) or to be grafted onto existing polymer chains.

This dual crosslinking capability—forming both inorganic siloxane networks and organic polymer chains—creates a tightly linked hybrid structure. This structure leads to substantial improvements in material performance, including enhanced tensile strength, toughness, hardness, and chemical resistance. researchgate.netresearchgate.net

Table 3: Performance Enhancement via Silane Crosslinking

| Property Enhanced | Mechanism of Improvement | Resulting Benefit | Reference |

| Thermal Stability | Formation of a stable 3D siloxane crosslink network. | Materials can withstand higher temperatures, close to the melting point of the base polymer. | researchgate.net |

| Tensile Strength & Modulus | Crosslinks restrict polymer chain movement and flow. | Higher stress values and greater rigidity. | numberanalytics.comresearchgate.net |

| Creep Resistance | The stable network structure prevents long-term deformation under load. | Reduced fatigue and creep behavior. | numberanalytics.comresearchgate.net |

| Chemical Stability | The dense, cross-linked structure limits solvent penetration and chemical attack. | Exceptional chemical stability. | researchgate.net |

Development of Functional Coatings and Advanced Surface Layers

This compound and similar alkoxysilanes are used to create functional coatings and advanced surface layers on various substrates. nih.gov The process relies on the sol-gel reaction, where the silane precursor undergoes hydrolysis and polycondensation, catalyzed by water and acid, to form a cross-linked polymeric film. nih.gov If the substrate is hydroxylated, these oligomers and polymers can also chemically bond to the surface. nih.gov

These siloxane-based coatings are notable for their low surface topography (root mean squared roughness often less than 50 nm) and high transparency. nih.govresearchgate.net By varying the organic functional group, coatings with specific properties can be engineered. For example, using precursors with long alkyl chains can produce highly durable, slippery surfaces that repel water and other liquids, showing promise for antifouling applications in the medical sector. nih.gov These coatings can exhibit performance comparable to fluorinated films, offering a more environmentally friendly alternative. nih.gov The resulting surface layers are often robust enough to resist common forms of abrasion. nih.gov

Integration in Nanomaterial Systems for Enhanced Dispersion and Interfacial Interactions

In nanocomposites, where nanoparticles are embedded in a polymer matrix, achieving a uniform dispersion and strong interfacial adhesion is critical for performance. scholaris.camdpi.com Nanoparticles have a high surface energy and a strong tendency to agglomerate, which can degrade the mechanical properties of the composite. mdpi.com

Surface modification of nanoparticles with a coupling agent like this compound is a key strategy to overcome this challenge. mdpi.comresearchgate.net The silane functionalizes the nanoparticle surface, making it more compatible with the organic polymer matrix. mdpi.comelsevierpure.com This surface treatment improves dispersion by preventing the nanoparticles from clumping together and enhances interfacial interactions, ensuring efficient load transfer from the polymer to the nanoparticles. scholaris.camdpi.com Studies on silica nanoparticles in bitumen have shown that silanization allows the coupling agent to act as a bridge between the nanoparticles and the organic matrix components. elsevierpure.com The result is a nanocomposite with significantly improved properties, such as higher modulus and strength, which are derived from the synergistic effect of the well-dispersed nanofillers and the strong interfacial bonding. scholaris.ca

Computational and Theoretical Chemistry of Methyltris 3 Phenylallyl Oxy Silane

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of Methyltris((3-phenylallyl)oxy)silane. These methods, particularly Density Functional Theory (DFT), allow for a detailed analysis of the bonding characteristics, orbital interactions, and charge distribution within the molecule.

The phenylallyl groups introduce further complexity. The π-systems of the phenyl ring and the allyl group can interact with the Si-O bond and the central silicon atom. These interactions can be studied by analyzing the molecular orbitals (HOMO and LUMO) to understand the electronic transitions and reactivity. The presence of these bulky, conjugated substituents is expected to have a significant impact on the electronic properties compared to simpler alkoxysilanes.

Table 1: Representative Calculated Bond Properties for Alkoxysilanes from DFT Studies

| Bond Type | Typical Bond Length (Å) | NBO Charge on Si | NBO Charge on O |

| Si-O | 1.61 - 1.65 | +1.8 to +2.2 | -0.9 to -1.2 |

| Si-C | 1.87 - 1.90 | +1.8 to +2.2 | -0.6 to -0.8 |

Note: Data is generalized from studies on various alkoxysilanes and serves as a representative example. Actual values for this compound would require specific calculations.

Molecular Modeling and Simulation of Silicon-Containing Compounds

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are employed to study the dynamic behavior and conformational landscape of complex molecules like this compound. princeton.edu Given the flexibility of the three phenylallyl groups, this molecule can adopt a multitude of conformations.

Atomistic MD simulations can provide insights into the preferred spatial arrangements of these bulky substituents around the central silicon atom. princeton.edu These simulations rely on force fields, which are sets of parameters describing the potential energy of the system as a function of atomic coordinates. For organosilicon compounds, specialized force fields that accurately model the interactions involving silicon are necessary. acs.orgmdpi.com

Reaction Pathway Elucidation and Transition State Analysis

Theoretical chemistry is instrumental in mapping out potential reaction pathways and identifying the transition states for reactions involving this compound. Common reactions for such alkoxysilanes include hydrolysis and condensation, which are the fundamental steps in sol-gel processes. nih.gov

DFT calculations can be used to model the step-by-step mechanism of these reactions. For hydrolysis, this would involve the nucleophilic attack of a water molecule on the silicon atom, leading to the cleavage of a Si-O-C bond and the formation of a silanol (B1196071) (Si-OH) group. researchgate.net The calculation of the energy profile for this reaction allows for the determination of the activation energy barrier, providing a measure of the reaction rate. researchgate.net The mechanism can proceed via a pentacoordinate silicon intermediate or transition state. nih.gov

The subsequent condensation reaction, where two silanol groups react to form a siloxane (Si-O-Si) bridge, can also be modeled. Transition state theory combined with these calculations can predict the kinetics of these processes under different conditions (e.g., acidic or basic catalysis). nih.govhope.edu The bulky phenylallyl groups are expected to exert significant steric hindrance, likely affecting the rates of both hydrolysis and condensation compared to smaller alkoxysilanes. nih.gov

Table 2: Representative Activation Energies for Hydrolysis of Alkoxysilanes

| Alkoxysilane Example | Catalyst | Activation Energy (kcal/mol) |

| Tetramethoxysilane | Acid | ~15 |

| Tetraethoxysilane | Acid | ~16-18 |

| Tetramethoxysilane | Base | ~12-14 |

Note: These are representative values from the literature for simpler alkoxysilanes and serve for comparative purposes. nih.gov The specific values for this compound would depend on the detailed reaction conditions and computational level of theory.

Prediction of Reactivity and Selectivity in Organosilane Systems

Computational methods can predict the reactivity and selectivity of this compound towards various reagents. Conceptual DFT provides a framework for this through the calculation of reactivity descriptors. nih.gov

Key descriptors include the Fukui function, which identifies the most electrophilic and nucleophilic sites within a molecule. wikipedia.orgscm.com For this compound, the silicon atom is expected to be a primary electrophilic site due to the polarization of the Si-O bonds. The oxygen atoms, with their lone pairs, would be nucleophilic centers. The π-systems of the phenylallyl groups could also exhibit nucleophilic character.

Advancements in Density Functional Theory (DFT) for Silicon Chemistry

The accuracy and applicability of computational studies on silicon compounds like this compound are heavily dependent on the continuous advancements in DFT. uni.lumdpi.com Standard DFT functionals sometimes struggle to accurately describe certain interactions that are crucial in silicon chemistry, such as weak non-covalent interactions and the electronic structure of systems with potential for hypervalence.

Recent developments have led to functionals with improved performance for these specific challenges. For example, dispersion-corrected DFT methods (e.g., DFT-D) are now routinely used to better account for the van der Waals interactions that are important in determining the conformation of the bulky phenylallyl groups. uni.lu Range-separated hybrid functionals have shown promise in providing more accurate predictions of electronic properties and reaction barriers in organosilicon systems. uni.lu

The ongoing development of more robust and accurate DFT methods, along with the increasing availability of computational power, will continue to enhance our understanding of the complex chemistry of organosilicon compounds. microsoft.com These advancements are crucial for the in silico design of new materials and for providing detailed interpretations of experimental observations. youtube.com

Q & A

What are the recommended methodologies for synthesizing Methyltris((3-phenylallyl)oxy)silane, and how can purity be optimized?

Answer:

Synthesis of this compound likely involves silane functionalization with allyloxy groups. A plausible approach includes:

- Step 1 : Reacting methyltrichlorosilane with 3-phenylallyl alcohol under controlled alkaline conditions to substitute chlorine atoms with allyloxy groups.

- Step 2 : Purification via fractional distillation or preparative chromatography to isolate the target compound.

- Optimization : Continuous production line designs (e.g., flow chemistry) can enhance yield and reduce byproducts, as demonstrated for structurally similar silanes like Methyltris(methylethylketoxime)silane .

- Purity Validation : Use gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) to confirm purity ≥95%, referencing protocols for analogous siloxanes .

Which analytical techniques are most effective for characterizing this compound’s structure and stability?

Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : H and Si NMR to confirm substitution patterns and silicon bonding environments .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify Si–O–C and allyl group vibrations (e.g., ~1100 cm for Si–O, ~1640 cm for C=C) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., expected ~400–450 g/mol based on analogs) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under inert atmospheres (e.g., decomposition onset >200°C for similar silanes) .

How can researchers evaluate the environmental persistence and bioaccumulation potential of this compound?

Answer:

Advanced methodologies include:

- OECD 301/302 Tests : Measure biodegradability in aqueous media; low solubility may require solvent carriers .

- LogP Determination : Use shake-flask or HPLC methods to estimate octanol-water partitioning. A high LogP (>3.9, as seen in Methyltris(methylethylketoxime)silane ) suggests bioaccumulation risk.

- Soil Mobility Studies : Column leaching experiments to assess adsorption coefficients () .

- Ecotoxicity Assays : Daphnia magna or algal growth inhibition tests to evaluate acute aquatic toxicity .

What experimental designs are appropriate for assessing the compound’s dermal sensitization and repeated-dose toxicity?

Answer:

- Dermal Sensitization : Conduct in vitro assays like the human Cell Line Activation Test (h-CLAT) or murine Local Lymph Node Assay (LLNA) . For in vivo confirmation, use guinea pig maximization tests (OECD 406).

- Repeated-Dose Toxicity :

- 28-Day Oral/Inhalation Study : Rodent models with histopathological analysis of liver, kidneys, and lungs, referencing GHS Category 2 guidelines for organ toxicity .

- Dose Selection : Base on acute toxicity data (LD) from analogous silanes (e.g., Methyltris(methylethylketoxime)silane’s safety profile ).

How does the reactivity of this compound compare to other allyloxy-substituted silanes in polymer crosslinking?

Answer:

- Mechanistic Insights : The allyloxy group’s electron-rich double bond may enhance radical-mediated crosslinking. Compare with 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane, where methacryloyl groups enable UV-initiated polymerization .

- Kinetic Studies : Use differential scanning calorimetry (DSC) to measure exothermic peaks during crosslinking. Adjust initiator concentrations (e.g., peroxides) to optimize reaction rates.

- Side Reactions : Monitor hydrolysis susceptibility via Si NMR in humid conditions; phenylallyl groups may offer steric protection compared to smaller substituents .

What strategies mitigate risks when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and fume hoods to prevent dermal/ocular exposure (GHS Category 2 skin/eye irritation ).

- Storage : Keep in airtight containers under inert gas (N) to prevent moisture-induced degradation, as recommended for hydrolytically sensitive silanes .

- Spill Management : Use non-combustible absorbents (e.g., vermiculite) and avoid water-based cleanup to prevent exothermic reactions .

How can computational modeling predict the compound’s interactions with biological or environmental systems?

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers to predict membrane permeability (relevant for bioaccumulation ).

- Density Functional Theory (DFT) : Calculate reaction energetics for hydrolysis or radical crosslinking pathways .

- QSAR Models : Use quantitative structure-activity relationships to estimate toxicity endpoints (e.g., LC) based on analog data .

What contradictions exist in the literature regarding silane stability, and how can they be resolved experimentally?

Answer:

- Contradiction : Some studies report silane stability under ambient conditions, while others note rapid hydrolysis.

- Resolution :

- Controlled Humidity Tests : Use TGA-FTIR to correlate mass loss with volatile byproduct formation (e.g., HCl or alcohols) .

- Accelerated Aging Studies : Expose the compound to 40–60°C/75% RH and monitor degradation via Si NMR .

- Comparative Analysis : Benchmark against Methyltris(methylethylketoxime)silane, which shows higher hydrolytic resistance due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.